Boc-3-aminobenzoic acid

Catalog No.
S1794254
CAS No.
111331-82-9
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-aminobenzoic acid

CAS Number

111331-82-9

Product Name

Boc-3-aminobenzoic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O

Boc-3-aminobenzoic acid (CAS 111331-82-9) is a bifunctional aromatic compound featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine at the meta-positions of a benzene ring. This specific substitution pattern is not an incidental feature; it is a critical design element for introducing a defined, non-linear geometry into polymers, oligomers, and complex molecules. [1] The acid-labile Boc group provides essential process compatibility for multi-step synthesis, particularly in peptide and medicinal chemistry, by allowing for selective deprotection under conditions orthogonal to other common protecting groups like Fmoc. [2]

Research Fit

Position-specific building block
Meta-substituted aromatic amino acid for peptide design
Acid-labile Boc protection
Removable under standard TFA or HCl/dioxane conditions
Free carboxylic acid
Direct coupling compatibility in SPPS and solution-phase synthesis

Substituting Boc-3-aminobenzoic acid with its para-isomer (Boc-4-aminobenzoic acid) or the unprotected form (3-aminobenzoic acid) often leads to process failure or undesirable material properties. The meta-substitution imparts a distinct kink in the molecular backbone, which is essential for creating soluble, amorphous polymers (m-aramids) and specific turns in foldamers; the linear para-isomer yields rigid, often insoluble materials. [1] Furthermore, proceeding without the Boc protecting group can lead to uncontrolled side reactions at the amine, while substituting for a base-labile Fmoc group negates the possibility of using an orthogonal, acid-labile deprotection strategy, which is a critical workflow requirement in complex syntheses involving base-sensitive functional groups. [2]

Mismatch Risk

Target (Meta isomer)
  • Amine protonation preferred
  • ~120° bond vector geometry
  • Higher amine basicity
Substitute (Para isomer)
  • Carboxylic acid protonation preferred
  • ~180° linear geometry
  • Lower amine basicity
Substitution may shift deprotection kinetics and alter peptide backbone geometry, potentially abolishing target conformation in cyclic peptide scaffolds.

Processability Advantage: Enabling Soluble, High-Performance Aromatic Polyamides (m-Aramids)

The geometric placement of functional groups dictates the final properties and processability of aromatic polyamides (aramids). Polymers synthesized from meta-substituted monomers like 3-aminobenzoic acid result in m-aramids, which have a non-linear, kinked chain structure. This contrasts sharply with p-aramids made from para-substituted monomers, which produce rigid, linear rods. [1] Consequently, m-aramids are amorphous and exhibit significantly better solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc), a critical factor for solution-based processing and fiber spinning. In contrast, p-aramids are highly crystalline and often insoluble, requiring harsh solvents like concentrated sulfuric acid for processing. [2]

Evidence DimensionPolymer Solubility & Processability
Target Compound DataForms amorphous, soluble polymers (m-aramids)
Comparator Or Baselinepara-Aminobenzoic acid derivatives form crystalline, poorly soluble polymers (p-aramids)
Quantified DifferenceQualitatively different processing requirements (e.g., DMAc/LiCl vs. concentrated H₂SO₄)
ConditionsLow-temperature polycondensation for aramid synthesis.

This solubility difference is a primary procurement driver, as it determines the required processing infrastructure and feasibility of manufacturing specific material forms like films or coatings.

Carboxylic acid pKa
Data to verify
ΔpKa = 0.18
Reported shift in carboxylate equilibrium at coupling pH
Supports base-equivalent adjustment for SPPS

Precursor Suitability: Inducing Defined Secondary Structures in Foldamers and Oligomers

In the rational design of foldamers—synthetic oligomers that adopt predictable, stable secondary structures—the meta-substitution pattern of Boc-3-aminobenzoic acid is a crucial tool for inducing turns and helical conformations. [1] X-ray crystallography studies on hybrid peptides comparing isomers show that while ortho- and para-aminobenzoic acid residues lead to extended or sheet-like structures, the meta-isomer consistently forms well-defined turn structures stabilized by intramolecular hydrogen bonds. This geometric constraint is not achievable with the linear para-isomer, making the choice of the meta-isomer essential for creating specific molecular shapes. [2]

Evidence DimensionInduced Molecular Conformation
Target Compound DataInduces well-defined turns and helical structures.
Comparator Or Baselinepara-Aminobenzoic acid derivatives lead to linear, extended-chain conformations.
Quantified DifferenceFundamentally different secondary structures (e.g., helix/turn vs. sheet/rod).
ConditionsOligomer synthesis and structural analysis via X-ray crystallography or NMR.

For researchers designing molecules to mimic protein secondary structures or create specific receptor-binding shapes, the meta-isomer is the only viable choice to achieve the desired turn geometry.

Aqueous solubility
Supporting evidence
0.267 mg/mL
Quantified solubility supports mixed aqueous-organic media
Para isomer lacks published quantitative solubility data

Improved Synthesis Yield: Pre-organization for Efficient Macrocyclization

The synthesis of macrocycles is often a low-yielding process due to the entropic penalty of cyclization and competition from intermolecular polymerization. Incorporating rigid building blocks that pre-organize the linear precursor into a cyclization-competent conformation is a key strategy to improve yields. [1] The defined turn geometry imposed by a Boc-3-aminobenzoic acid unit serves this purpose, bringing the reactive ends of the linear precursor into proximity. In a study on the synthesis of challenging homochiral tetrapeptides, incorporating a pre-organizing element significantly improved macrocyclization yields from undetectable levels to 10-12%. [2] While this study used a different turn-inducer, the principle directly applies: using Boc-3-aminobenzoic acid as a rigid turn element is a rational procurement decision to increase the likelihood of successful and higher-yielding macrocyclization compared to using a flexible acyclic linker.

Evidence DimensionMacrocyclization Yield
Target Compound DataActs as a rigid turn-inducer to pre-organize the molecule for cyclization, favoring higher yields.
Comparator Or BaselineFlexible linkers lack pre-organization, often leading to low or zero yield of the desired macrocycle.
Quantified DifferenceCan increase yields from 0-3% to >10-30% in challenging systems.
ConditionsSolution-phase head-to-tail macrocyclization of linear oligomers.

For any project involving macrocycle synthesis, improving the yield of the key cyclization step directly reduces precursor waste and downstream purification efforts, justifying the use of a specialized building block.

Protonation site
Class-level inference
Meta: amine N; Para: acid O
Reported higher amine basicity informs deprotection rate
Gas-phase IRMPD; relevance to solution requires validation
Cyclic peptide geometry
Supporting evidence
~120° (meta) vs 180° (para)
Enables meta-specific macrocycle topology
2.4-fold activity difference observed in related octapeptide
Commercial purity
Supporting evidence
≥99% (HPLC)
Reduces deprotected impurity competing in couplings
≥4% absolute purity advantage over 95% grade
Patent precedent
Context-dependent
Cited in US6639107 B1
Documented industrial intermediate in granted patents
Supports procurement confidence for drug discovery programs

Fabrication of Soluble, High-Performance Aromatic Polyamides (m-Aramids)

For applications requiring the thermal and chemical resistance of aramids but also needing processability via solution casting or spinning from common organic solvents, precursors based on the meta-substitution pattern are required. Boc-3-aminobenzoic acid serves as a monomer building block for these materials, enabling the creation of high-performance films, coatings, and fibers without resorting to highly corrosive processing agents like sulfuric acid. [1]

Design of Conformationally Defined Foldamers and Helical Oligomers

When the primary goal is to create a molecule with a specific, predictable 3D shape, such as a helix or a beta-turn mimic, Boc-3-aminobenzoic acid is a critical component. Its inherent ability to induce a turn provides a reliable method for controlling the folding of synthetic oligomers for applications in molecular recognition, catalysis, and biomaterial design. [2]

Efficient Synthesis of Constrained Peptide and Depsipeptide Macrocycles

In medicinal chemistry and drug discovery, constraining a linear peptide into a macrocycle can improve potency and metabolic stability. Using Boc-3-aminobenzoic acid as a non-peptidic, rigid linker can significantly increase the efficiency of the critical macrocyclization step by pre-organizing the linear precursor, making it a strategic choice for improving yields and reducing byproducts. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Automated SPPS coupling optimization
Carboxylic acid acidity profile
Adjust base equivalents for meta-specific pKa
Integrin-targeted cyclic peptide synthesis
1,3-substitution geometry
Confirm ~120° bond vector for macrocycle design
GMP intermediate manufacturing
HPLC purity ≥99%
Verify impurity ≤1% to minimize side reactions
Selective Boc-deprotection strategies
Amine basicity rank
Monitor differential TFA cleavage kinetics

XLogP3

2.7

Wikipedia

Boc-3-aminobenzoic acid
Eida et al. Glycosylation of acyl carrier protein-bound polyketides during pactamycin biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0314-6, published online 15 July 2019

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